Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride
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Overview
Description
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a phenyl group and a pyridinylcarbonyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride typically involves the reaction of piperazine with 1-phenyl-4-(3-pyridinylcarbonyl) chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques, such as recrystallization or column chromatography, to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include additional steps, such as solvent recovery and recycling, to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as sodium borohydride or lithium aluminum hydride, to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles, such as amines or thiols, in the presence of a base, such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a tool for investigating the function of specific proteins or enzymes.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anti-cancer properties.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its mechanism of action are often studied using various biochemical and molecular biology techniques to elucidate its effects at the cellular and molecular levels.
Comparison with Similar Compounds
Piperazine, 1-phenyl-4-(3-pyridinylcarbonyl)-, dihydrochloride can be compared with other similar compounds, such as:
1-phenyl-4-(2-pyridinylcarbonyl)piperazine: Differing in the position of the pyridinylcarbonyl group, which may affect its chemical properties and biological activity.
1-phenyl-4-(4-pyridinylcarbonyl)piperazine: Another positional isomer with potentially different reactivity and applications.
1-phenyl-4-(3-pyridinylcarbonyl)piperidine: A structurally related compound with a piperidine ring instead of a piperazine ring, which may influence its pharmacological profile.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it valuable for various research and industrial applications.
Properties
CAS No. |
120873-11-2 |
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Molecular Formula |
C16H19Cl2N3O |
Molecular Weight |
340.2 g/mol |
IUPAC Name |
(4-phenylpiperazin-1-yl)-pyridin-3-ylmethanone;dihydrochloride |
InChI |
InChI=1S/C16H17N3O.2ClH/c20-16(14-5-4-8-17-13-14)19-11-9-18(10-12-19)15-6-2-1-3-7-15;;/h1-8,13H,9-12H2;2*1H |
InChI Key |
FKLCUVVQWCZSKH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CN=CC=C3.Cl.Cl |
Origin of Product |
United States |
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